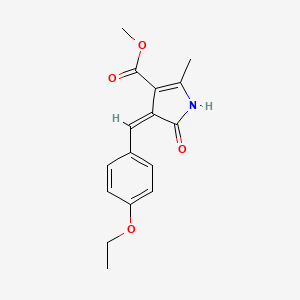

methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate" belongs to a class of chemicals known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This interest largely stems from the pyrrole core, a heterocyclic aromatic organic compound, which is a constituent of many important biological molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 4-aminopyrrole-2-carboxylates, can be achieved through one-pot modes involving relay catalytic cascade reactions. A specific example includes the synthesis from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, leading to various pyrrolylpyridinium salts and their subsequent transformations (Galenko et al., 2015).

Molecular Structure Analysis

For related compounds, the molecular structure has been determined using X-ray crystallography, revealing intricate details such as the space group, cell dimensions, and intramolecular interactions. These analyses provide insight into the compound's geometrical configurations and stability factors (Zugenmaier, 2013).

Chemical Reactions and Properties

The reactivity of pyrrole derivatives involves nucleophilic reactions, catalytic reductions, and transformations into ylide and betaine derivatives, showcasing their versatility in synthetic chemistry. The catalytic systems play a crucial role in enabling these reactions under mild conditions, leading to a variety of functionalized pyrrole compounds (Galenko et al., 2015).

Physical Properties Analysis

Physical properties such as crystal packing, dipolar interactions, and molecular dimensions are critical for understanding the behavior of these compounds under different conditions. Studies have detailed these aspects through crystallographic analyses and have highlighted the influence of specific substituents on the overall molecular arrangement (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and the formation of specific derivatives, are fundamental to the application of pyrrole derivatives. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate demonstrates the compound's potential to undergo acid-catalyzed dehydration, leading to diverse pyrrole systems (Dawadi & Lugtenburg, 2011).

科学的研究の応用

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction, involving a FeCl2/Et3N binary catalytic system (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

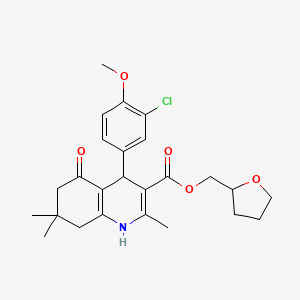

- It also plays a role in the synthesis of novel biphenyl-3,5-dihydro-2H- thiazolopyrimidines derivatives, which were characterized for their in vitro antioxidant, antibacterial, and antifungal activities (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).

Biological and Pharmaceutical Research

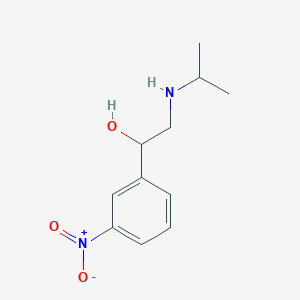

- Research into the chemical constituents of the medicinal fungus Xylaria nigripes has identified compounds structurally similar to methyl 4-(4-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate with potential neuroprotective, anti-neuroinflammatory, and cytotoxic properties (Xiong, Huang, Wu, Liu, Fan, Wang, Zhao, Yang, Zhang, & Hu, 2016).

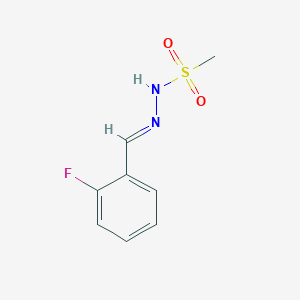

- The compound has been incorporated in the synthesis of new N-pyrrolylhydrazide hydrazones, which demonstrated promising in vitro safety and antioxidant activity (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).

Chemical Reactivity and Synthesis Techniques

- Its derivatives have been used in the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates, showcasing the versatility of this compound in chemical reactions (Galenko, Tomashenko, Khlebnikov, Novikov, & Panikorovskii, 2015).

- Extensive DFT calculations have been conducted on derivatives of this compound, revealing insights into their electronic, chemical, and drug-likeness properties (Smitha, Mary, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, Mohan, & Pavithran, 2021).

特性

IUPAC Name |

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-4-21-12-7-5-11(6-8-12)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKCPCLFRYYXRG-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)